(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 219310-10-8
VCID: VC21542739
InChI: InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1
SMILES: CCC(C)C(CC(=O)O)N.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride

CAS No.: 219310-10-8

Cat. No.: VC21542739

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride - 219310-10-8

Specification

CAS No. 219310-10-8
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name (3R,4R)-3-amino-4-methylhexanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c1-3-5(2)6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t5-,6-;/m1./s1
Standard InChI Key RWKVKXFASXUCRV-KGZKBUQUSA-N
Isomeric SMILES CC[C@@H](C)[C@@H](CC(=O)O)N.Cl
SMILES CCC(C)C(CC(=O)O)N.Cl
Canonical SMILES CCC(C)C(CC(=O)O)N.Cl

Introduction

Structural and Chemical Properties

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride is the hydrochloride salt of (3R,4S)-3-amino-4-methylhexanoic acid, featuring specific stereochemistry that plays a crucial role in its biological activity and chemical reactivity. The compound has the following key properties:

PropertyValue
CAS Number219310-10-8
Molecular FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
IUPAC Name(3R,4S)-3-amino-4-methylhexanoic acid hydrochloride
Parent Compound CAS75946-24-6
Parent Compound FormulaC7H15NO2
Parent Compound Weight145.2 g/mol

The compound's stereochemistry is defined by the (3R,4S) configuration, indicating the specific three-dimensional arrangement of atoms at positions 3 and 4 of the carbon chain. This stereochemical arrangement is crucial for the compound's biological activity and interaction with target enzymes and receptors. The hydrochloride salt formation enhances stability and solubility in aqueous environments compared to the free base form, making it more suitable for various research and pharmaceutical applications.

Structural Features

The structure consists of a six-carbon backbone with an amino group at the C3 position, a methyl group at the C4 position, and a carboxylic acid group attached to C1. The compound's stereochemistry is critical for its functionality, with the R configuration at C3 and S configuration at C4. This specific stereochemical arrangement allows the molecule to interact effectively with biological targets such as enzymes and receptors.

Physical Properties

As a hydrochloride salt, the compound typically presents as a crystalline solid with enhanced water solubility compared to its free base form. The salt formation modifies the physical properties while maintaining the critical stereochemical features that determine biological activity. This improved solubility profile makes it particularly suitable for biological assays and pharmaceutical formulations.

Synthesis Methods

The synthesis of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride requires careful control of stereochemistry to ensure the correct spatial arrangement of functional groups.

General Synthetic Approaches

The synthesis of this compound typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. The free base form is synthesized first, followed by conversion to the hydrochloride salt. Common approaches include:

  • Asymmetric synthesis starting from chiral precursors such as L-valine

  • Use of chiral catalysts for stereoselective reactions

  • Enzymatic or biocatalytic methods for stereochemical control

  • Resolution of racemic mixtures to isolate the desired stereoisomer

Specific Synthetic Route Example

One documented approach involves starting with the chirally-pure Vince lactam, which can be transformed through a series of reactions to produce the desired stereochemistry. This multistep process involves:

  • Formation of ketone intermediates

  • Stereoselective functional group transformations

  • Protecting group manipulations

  • Selective hydrogenation

  • Ring-opening under controlled conditions

  • Final salt formation with hydrogen chloride

The specific reaction conditions must be carefully controlled to maintain stereochemical integrity throughout the synthesis. For example, selective hydrogenation followed by ring-opening under acidic conditions can be used to generate the desired stereochemistry while maintaining the integrity of other functional groups .

Biological Activity and Mechanisms

(3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride demonstrates significant biological activity, particularly in neurochemical systems and enzymatic pathways.

Enzyme Interactions

The compound interacts with various enzymes involved in amino acid metabolism, potentially modulating biochemical pathways and influencing cellular functions. Its unique stereochemistry allows it to fit into active sites of specific enzymes, influencing their activity in ways that can be harnessed for research and therapeutic purposes.

One of the key enzymatic interactions involves human ornithine aminotransferase (hOAT), where the compound can participate in complex reaction mechanisms. Studies have indicated that similar compounds can form external aldimines with the enzyme's pyridoxal phosphate (PLP) cofactor, leading to a series of chemical transformations that can result in enzyme inhibition .

Neurotransmitter Modulation

Research suggests that (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride may influence neurotransmitter systems, particularly those involving amino acid neurotransmitters. This activity makes it valuable for neurological research and potential therapeutic applications in neurological disorders.

The compound's ability to interact with specific molecular targets in the nervous system contributes to its potential neuroprotective effects. Studies with related compounds have demonstrated effects on seizure susceptibility and cognitive function, suggesting promising applications in neurological disorders such as epilepsy.

Mechanism of Action Studies

Detailed mechanistic studies have investigated the reaction kinetics and intermediates formed during enzyme interactions. For example, with human ornithine aminotransferase (hOAT), related compounds proceed through multiple steps including:

  • Formation of an external aldimine with the enzyme's PLP cofactor

  • Abstraction of specific protons

  • Formation of reaction intermediates

  • Hydrolysis steps

Research Applications

The unique properties of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride make it valuable in multiple research contexts.

Neuropeptide Synthesis

The compound is employed in the synthesis of neuropeptides, contributing to research on neurological functions and potential treatments for disorders such as epilepsy and anxiety. Its specific stereochemistry allows it to be incorporated into peptide sequences, creating analogues with modified properties and activities.

Enzyme Studies

As a tool compound in enzyme research, (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride allows investigators to probe the mechanisms of amino acid metabolism and related biochemical pathways. Its interaction with enzymes provides insights into metabolic disorders and identifies potential therapeutic targets.

Chemical Biology Tools

The compound can be utilized in chemical biology approaches to study protein function and cellular pathways. Its unique structure makes it valuable for:

  • Probe development for target identification

  • Structure-activity relationship studies

  • Investigation of stereochemical requirements for biological activity

  • Development of enzyme inhibitors with specific mechanisms of action

Pharmaceutical Relevance

The pharmaceutical potential of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride stems from its biological activities and favorable properties as a building block for drug development.

Drug Development Applications

The compound plays a role in the design and synthesis of peptide-based pharmaceuticals, offering:

  • Enhanced stability and bioavailability of therapeutic agents

  • Potential neuroprotective effects that may address seizure disorders

  • Possible cognitive enhancement applications in age-related cognitive decline

  • Building blocks for targeted drug development

Bioconjugation Techniques

Researchers utilize this compound to facilitate the attachment of peptides to other biomolecules, creating targeted drug delivery systems. This application is essential for improving therapeutic efficacy while reducing unwanted side effects.

The specific stereochemistry of the compound allows for precise control over the three-dimensional structure of the resulting bioconjugates, which can be critical for their biological activity and pharmacokinetic properties.

Comparison with Related Compounds

To better understand the significance of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride, it is useful to compare it with structurally related compounds.

Comparison with Free Base Form

The hydrochloride salt differs from the free base (3R,4S)-3-amino-4-methylhexanoic acid primarily in physical properties:

PropertyHydrochloride SaltFree Base
Molecular FormulaC7H16ClNO2C7H15NO2
Molecular Weight181.66 g/mol145.2 g/mol
Water SolubilityHigherLower
StabilityEnhancedStandard
pH in SolutionAcidicNear neutral

While the core structure and stereochemistry remain the same, these physical differences make the hydrochloride salt more suitable for certain applications, particularly those requiring aqueous solubility.

Comparison with Methyl Ester Derivative

The methyl ester derivative, methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, offers different properties:

PropertyAmino Acid HClMethyl Ester HCl
Molecular FormulaC7H16ClNO2C8H18ClNO2
Functional GroupCarboxylic acidMethyl ester
ReactivityHigher acidityLower acidity
LipophilicityLowerHigher

The ester modification affects membrane permeability and metabolic stability, which can be advantageous for specific applications. The ester group can also serve as a prodrug approach, allowing for improved pharmacokinetic properties .

Comparison with Other Stereoisomers

The specific (3R,4S) stereochemistry distinguishes this compound from its stereoisomers:

StereoisomerBiological ActivityEnzyme Interaction
(3R,4S)High specificityOptimal binding
(3S,4R)Different activity profileAlternative binding mode
(3R,4R)Reduced activitySuboptimal fit
(3S,4S)Reduced activitySuboptimal fit

The stereochemical configuration significantly impacts biological activity, with the (3R,4S) arrangement typically showing optimal interaction with target enzymes and receptors .

Current Research Findings

Recent research has expanded our understanding of (3R,4S)-3-Amino-4-methylhexanoic acid hydrochloride and its applications.

Neuroprotective Effects

Studies have demonstrated that this compound exhibits neuroprotective effects against pharmacologically induced seizures. In animal models, administration reduced seizure frequency and severity, suggesting potential as a therapeutic agent for epilepsy.

The mechanism appears to involve modulation of excitatory and inhibitory neurotransmission, with effects on amino acid metabolism potentially contributing to the observed neuroprotection. Further research is needed to fully characterize these effects and their clinical relevance.

Cognitive Enhancement

Investigations into the cognitive effects of this compound and related derivatives have shown promising results in enhancing memory retention and cognitive function, particularly in elderly populations. These findings suggest potential applications in age-related cognitive decline and neurodegenerative conditions.

The cognitive enhancement mechanisms likely involve modulation of neurotransmitter systems and potential neuroprotective effects that preserve cognitive function. The unique stereochemistry of the compound appears crucial for these beneficial effects.

Mechanistic Insights

Recent detailed mechanistic studies have provided insights into how this compound and related structures interact with target enzymes. For example, studies with human ornithine aminotransferase (hOAT) have revealed:

  • Formation of specific enzyme-inhibitor complexes

  • Multistep reaction mechanisms involving proton abstraction

  • Rate-determining steps that differ from related enzymes

  • Structure-activity relationships that guide inhibitor design

These mechanistic insights inform the rational design of new compounds with enhanced properties and more specific activities, potentially leading to improved research tools and therapeutic agents.

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